4-FLUOROBENZYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
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Overview
Description
4-Fluorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorobenzyl group attached to a tetraazolyl ring via a sulfide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the Huisgen cycloaddition or “click reaction”. This reaction is often catalyzed by copper(I) salts.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the tetraazole ring.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage by reacting the intermediate compound with a thiol or sulfide source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or disulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Fluorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-phenylthiazole
- 3-[1-(4-Fluorobenzyl)-1H-indol-3-yl]-5-(4-fluorobenzylthio)-4H-1,2,4-triazol-4-amine
Uniqueness
4-Fluorobenzyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is unique due to its specific combination of a fluorobenzyl group, a tetraazole ring, and a sulfide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-12-8-6-11(7-9-12)10-20-14-16-17-18-19(14)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKEICYGHOMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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